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Compound of Interest

Compound Name:
3-chloro-5-iodo-N-methylpyrazin-

2-amine

CAS No.: 1704064-40-3

Cat. No.: B1434189 Get Quote

Strategic Scaffold Analysis, Synthesis, and Functionalization Logic

Executive Summary
3-chloro-5-iodo-N-methylpyrazin-2-amine (CAS: 1704064-40-3) represents a high-utility

"orthogonal" scaffold in fragment-based drug discovery (FBDD). Its value lies not merely in its

molecular weight, but in the chemoselectivity offered by its halogenation pattern. The presence

of a "soft" electrophile (Iodine at C5) and a "harder" electrophile (Chlorine at C3) allows for

sequential, regioselective cross-coupling reactions, enabling the rapid generation of diverse

chemical libraries around the pyrazine core.

This guide details the physicochemical profile, validated synthetic pathways, and strategic

application of this molecule in kinase inhibitor and heterocycle design.

Part 1: Physicochemical Profile & Molecular Weight
Analysis
Precise molecular weight calculations are critical for confirming identity via High-Resolution

Mass Spectrometry (HRMS) and for calculating Ligand Efficiency (LE) metrics.
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Property Value Technical Note

Molecular Formula C₅H₅ClIN₃
Pyrazine core + Methyl +

Amine + Cl + I

Average Molecular Weight 269.47 g/mol
Used for molarity calculations

in bulk synthesis.

Monoisotopic Mass 268.9217 Da
Used for HRMS/LC-MS

identification.

Heavy Atom Count (HAC) 10
Critical for LE calculations (LE

= pIC50 / HAC).

ClogP (Predicted) ~2.1
Moderate lipophilicity; suitable

for cell permeability.

Isotope Pattern M (100%), M+2 (32%)
Distinctive 3:1 ratio due to

Chlorine-35/37.

The "Heavy Atom" Implication in Drug Design
While the molecular weight (~269 Da) approaches the fragment limit (300 Da), the Iodine atom

(126.9 Da) accounts for nearly 47% of the mass.

Ligand Efficiency (LE) Impact: In standard LE calculations (

), Iodine counts as a single heavy atom despite its mass. This makes the scaffold appear
highly efficient in silico.

Binding Efficiency Index (BEI): When using BEI (

), the high mass of Iodine penalizes the score.

Strategic Recommendation: Use this scaffold as a precursor. The Iodine is intended to be

displaced (e.g., via Suzuki coupling). Do not optimize the Iodine-containing fragment for final

affinity unless exploring halogen bonding interactions in the binding pocket.
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The synthesis of this molecule requires navigating the nucleophilicity of the amine versus the

ring nitrogens. The following protocol prioritizes regioselectivity.

Confirmed Synthetic Pathway
The most robust route proceeds via the iodination of the commercially available 3-

chloropyrazin-2-amine, followed by controlled N-methylation.

Step 1: Regioselective Iodination[1]
Reagents: N-Iodosuccinimide (NIS), DMF (or MeCN), 80°C.

Mechanism: Electrophilic Aromatic Substitution (SEAr). The amino group at C2 directs the

electrophile to the para position (C5). The C3 position is blocked by Chlorine.

Outcome: Yields 3-chloro-5-iodopyrazin-2-amine (CAS 1252597-70-8).[2][3][4][5]

Step 2: N-Methylation
Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF, 0°C to RT.

Critical Control: The pyrazine ring nitrogens are weakly nucleophilic, but the deprotonated

amide (created by NaH) is a strong nucleophile.

Stoichiometry: Use 1.1 eq of NaH and 1.05 eq of MeI. Excess MeI leads to bis-methylation

or formation of the quaternary ammonium salt on the ring nitrogen.

Visualization of Synthetic Logic (DOT Diagram)
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Figure 1: Step-wise synthetic workflow emphasizing regiochemical control.
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Part 3: Functionalization Strategy (Orthogonal
Reactivity)
The core value of 3-chloro-5-iodo-N-methylpyrazin-2-amine is its ability to undergo

sequential cross-coupling.

The Reactivity Hierarchy
C5-Iodine (Most Reactive): The C-I bond is weaker and undergoes oxidative addition with

Palladium (Pd) catalysts much faster than the C-Cl bond.

Primary Application: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at

room temperature or mild heat (40-60°C).

C3-Chlorine (Less Reactive): The C-Cl bond is sterically hindered by the adjacent N-

methylamine and N1 ring nitrogen.

Secondary Application: Requires harsher conditions (high temp, specialized ligands like

XPhos or RuPhos) or Nucleophilic Aromatic Substitution (SnAr) with strong nucleophiles.

Strategic Workflow Diagram
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Phase 1: C5-Selective Coupling (Soft)

Phase 2: C3-Functionalization (Hard)

3-chloro-5-iodo-N-methylpyrazin-2-amine

Suzuki Coupling
(Boronic Acids)

Pd(PPh3)4, Na2CO3

 Preferential
 Oxidative Addition

Sonogashira
(Alkynes)

Pd/Cu, Amine base

SnAr Displacement
(Amines/Alkoxides)

Heat, Base

 Subsequent Step

Buchwald-Hartwig
(Amides/Amines)

Pd2(dba)3, XPhos

 Subsequent Step

Click to download full resolution via product page

Figure 2: Orthogonal reactivity map demonstrating the chemoselective functionalization order (I

> Cl).

Part 4: Analytical Validation & Quality Control
To ensure scientific integrity, every batch must be validated against the following criteria.

Mass Spectrometry (LC-MS)
Expected Ion:

Isotope Signature: Look for the Chlorine split.

Peak A (269.9): 100% relative abundance (

).

Peak B (271.9): ~32% relative abundance (
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).

Note: Iodine is monoisotopic (

), so it does not add complexity to the pattern, but it creates a significant mass defect.

Proton NMR (¹H NMR) in DMSO-d₆
H-6 (Pyrazine Ring): Singlet, typically

8.0 - 8.5 ppm. This is the only aromatic proton. Its integration must be 1.0.

N-Methyl: Doublet (due to coupling with NH) or broad singlet, typically

2.8 - 3.0 ppm. Integration 3.0.

NH (Amine): Broad singlet/quartet, exchangeable with D₂O.

7.0 - 8.0 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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